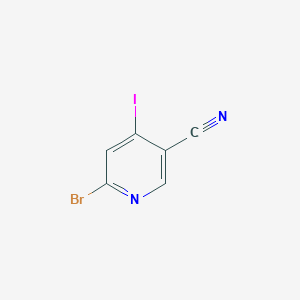

6-Bromo-4-iodonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYHZBZDOHCKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-iodonicotinonitrile

This guide provides a comprehensive overview of the synthesis of 6-Bromo-4-iodonicotinonitrile, a key intermediate for researchers, scientists, and professionals in drug development. The synthesis is centered around a well-established and reliable transformation: the Sandmeyer reaction, which facilitates the conversion of an aromatic amine to an aryl iodide.

Strategic Approach to Synthesis

The most direct and efficient synthetic route to this compound commences with the commercially available starting material, 4-Amino-6-bromonicotinonitrile. This strategic choice bypasses the need for preliminary bromination and cyanidation steps, allowing for a focused and high-yielding final transformation. The core of this synthesis lies in the conversion of the 4-amino group to the 4-iodo functionality via a two-step, one-pot diazotization and subsequent iodination.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a variety of substituents, including halogens. The reaction proceeds through two key stages:

-

Diazotization: The primary aromatic amine, in this case, 4-Amino-6-bromonicotinonitrile, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid). This converts the amino group into a highly reactive diazonium salt.[1][2]

-

Iodination: The resulting diazonium salt is then introduced to a solution containing an iodide salt, such as potassium iodide. Unlike other Sandmeyer halogenations that often require a copper(I) catalyst, the iodination proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[3] The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution.[3]

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the Sandmeyer reaction on substituted aminonicotinonitriles.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| 4-Amino-6-bromonicotinonitrile | C₆H₃BrN₄ | 198.02 | Starting material |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Acid catalyst for diazotization |

| Potassium Iodide | KI | 166.00 | Iodide source |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent |

| Sodium Bicarbonate (saturated) | NaHCO₃ | 84.01 | For neutralization |

| Sodium Thiosulfate (10% aq.) | Na₂S₂O₃ | 158.11 | To quench excess iodine |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

| Deionized Water | H₂O | 18.02 | Solvent |

Step-by-Step Procedure

Part 1: Diazotization

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-Amino-6-bromonicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Iodination

-

In a separate 500 mL flask, dissolve potassium iodide (1.5 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove any residual iodine) and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The overall workflow is summarized in the following diagram:

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The diazotization reaction should be carefully temperature-controlled, as diazonium salts can be unstable at higher temperatures.

-

The addition of the diazonium salt to the iodide solution results in the evolution of nitrogen gas. Ensure the reaction vessel is adequately vented.

Conclusion

The synthesis of this compound from 4-Amino-6-bromonicotinonitrile via the Sandmeyer reaction is a robust and efficient method. The use of a commercially available starting material and a well-documented reaction pathway makes this a reliable procedure for producing this valuable synthetic intermediate. Careful control of the reaction conditions, particularly temperature during the diazotization step, is crucial for achieving a high yield and purity of the final product.

References

- Organic Syntheses.

- Wikipedia. Sandmeyer reaction. [Link]

- Ansari, M. A., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021. [Link]

- SynArchive. Sandmeyer Reaction. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Organic Chemistry Portal.

Sources

An In-depth Technical Guide to 6-Bromo-4-iodonicotinonitrile: A Multifunctional Building Block for Advanced Synthesis

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. 6-Bromo-4-iodonicotinonitrile has emerged as a highly valuable heterocyclic scaffold, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. Its pyridine core, substituted with a nitrile group and two distinct halogens (bromine and iodine), provides chemists with a powerful tool for programmed, sequential functionalization.

This guide offers an in-depth exploration of the core chemical properties, reactivity, and practical applications of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and present a framework for its strategic implementation in research and development programs.

Core Physicochemical and Spectroscopic Profile

The foundational properties of a reagent dictate its handling, reaction setup, and analytical characterization. This compound is a solid at room temperature, and its identity and purity are readily confirmed by standard spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1357367-03-3 |

| Molecular Formula | C₆H₂BrIN₂ |

| Molecular Weight | 308.90 g/mol |

| Appearance | Solid |

| Storage | Store at room temperature in a well-ventilated area[1][2] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions of the pyridine ring.[3] |

| ¹³C NMR | The carbon spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. |

| IR Spectroscopy | A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and iodine (¹²⁷I) isotopes. |

The Principle of Selective Reactivity: A Chemist's Playground

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity gap allows for the selective functionalization of the C4 position while leaving the C6 bromine atom intact for subsequent transformations.

This hierarchical reactivity is the cornerstone of efficient and convergent synthetic strategies, enabling the stepwise introduction of different molecular fragments onto the nicotinonitrile core.

Harnessing Reactivity: Key Synthetic Transformations

The true power of this compound is realized in its application in carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for two of the most pivotal transformations.

Sonogashira Coupling: Selective Alkynylation at the C4-Position

The Sonogashira coupling provides a robust method for installing an alkyne moiety at the more reactive C4-iodide position.[4] This reaction is typically performed under mild, copper-free conditions to minimize undesirable side reactions like alkyne homocoupling (Glaser coupling).[5][6]

dot

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol: Copper-Free Sonogashira Coupling

-

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.1-1.2 eq)

-

Pd(PPh₃)₄ (0.05-0.10 eq) or PdCl₂(PPh₃)₂ (0.05 eq)

-

Copper(I) Iodide (CuI) (0.1-0.3 eq, if required, but copper-free is preferred)[7]

-

Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[5][7]

-

Anhydrous co-solvent (e.g., THF or Dioxane)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and a magnetic stir bar.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous co-solvent (e.g., THF) followed by the amine base (e.g., Et₃N) via syringe. Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.[7]

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.[7] The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-4-alkynylnicotinonitrile.

-

Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is arguably one of the most powerful and versatile C-C bond-forming reactions in modern synthesis.[8][9][10] Using this compound, this reaction can be performed selectively at the C4-position, or sequentially at both C4 and C6 positions by tuning the reaction conditions.

dot

Caption: General workflow for the Suzuki-Miyaura coupling.[11]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C4

-

Materials:

-

Procedure:

-

In a suitable reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and a magnetic stir bar.

-

Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution via syringe.[11]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]

-

Monitor the reaction progress by TLC or LC-MS. Selective coupling at the iodide position is typically faster and occurs at lower temperatures than coupling at the bromide position.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by column chromatography on silica gel to afford the pure 6-bromo-4-arylnicotinonitrile product.[11]

-

Safety and Handling: A Mandate for Prudence

As with any halogenated and reactive chemical intermediate, proper handling of this compound is essential. The compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][12]

Table 3: GHS Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[14] |

| Precautionary Statements | P261: Avoid breathing dust.[15] P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][13]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion: A Versatile Intermediate for Future Discovery

This compound stands out as a preeminent building block for synthetic chemists. Its well-defined and predictable hierarchical reactivity allows for the controlled and sequential installation of diverse functionalities. This capability is crucial for generating libraries of complex molecules for screening in drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[11] The robust and well-documented protocols for its transformation, especially via Sonogashira and Suzuki-Miyaura couplings, solidify its role as a reliable and indispensable tool in the modern synthetic chemist's arsenal.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

- Sonogashira Coupling - Organic Chemistry Portal. [Link]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- Sonogashira coupling - Wikipedia. [Link]

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

- 6-Bromoindole | C8H6BrN | CID 676493 - PubChem. [Link]

- 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem. [Link]

- 6-Bromo-4-hydroxycoumarin | C9H5BrO3 | CID 54691404 - PubChem. [Link]

- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. [Link]

- 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem. [Link]

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

- (PDF)

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(1061357-87-6) 1H NMR [m.chemicalbook.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Bromo-4-iodonicotinonitrile (CAS No. 1061357-87-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-4-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and practical insights essential for its effective utilization in research and development.

Core Compound Identity and Physicochemical Properties

This compound is a di-halogenated pyridine derivative featuring a bromine atom at the 6-position, an iodine atom at the 4-position, and a nitrile group at the 3-position. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1061357-87-6 | [1] |

| Molecular Formula | C₆H₂BrIN₂ | N/A |

| Molecular Weight | 308.90 g/mol | N/A |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

| Melting Point | Not available in public literature | N/A |

Strategic Synthesis of this compound

A potential synthetic pathway could commence from a readily available starting material like 6-bromonicotinamide. The introduction of the iodo group at the 4-position is a key transformation. This can be achieved through a variety of methods, including iodination using N-iodosuccinimide (NIS) in the presence of a strong acid or via a Sandmeyer-type reaction from a corresponding 4-amino precursor. Subsequent dehydration of the amide to the nitrile would yield the final product.

An alternative and often preferred strategy for constructing the nicotinonitrile core involves the condensation of an enamine with a malononitrile derivative, followed by cyclization and subsequent halogenation steps.

Proposed Synthetic Workflow:

Caption: Sequential cross-coupling strategy for this compound.

This controlled, stepwise introduction of different functionalities is a powerful tool in the hands of medicinal chemists for structure-activity relationship (SAR) studies. The nicotinonitrile scaffold itself is a well-established pharmacophore found in numerous biologically active compounds. The introduction of bromo and iodo substituents provides handles for further chemical modifications, enabling the exploration of chemical space around this privileged core.

While specific drugs developed directly from this compound are not prominently featured in public literature, its structural motifs are present in a variety of compounds investigated for therapeutic applications. For instance, halogenated pyridines are key components in kinase inhibitors and other targeted therapies. The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its di-halogenated structure allows for selective and sequential functionalization, providing a versatile platform for the synthesis of complex, biologically active molecules. While detailed experimental data in the public domain is limited, this guide provides a solid foundation of its properties, potential synthetic routes, and applications based on established chemical principles and data from analogous compounds. As research in drug discovery and materials science continues to evolve, the utility of such precisely functionalized heterocyclic intermediates is expected to grow.

References

Sources

structure elucidation of 6-Bromo-4-iodonicotinonitrile

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-4-iodonicotinonitrile

Abstract

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in complex molecular synthesis is predicated on an unambiguously confirmed chemical structure. This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. As publicly available experimental data for this specific molecule is limited, this guide employs a predictive and comparative approach, grounded in established spectroscopic principles, to detail the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Furthermore, it outlines the definitive confirmation achievable through X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven framework for the characterization of novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Structure

The Strategic Analytical Workflow

A successful structure elucidation campaign relies on the integration of data from multiple orthogonal techniques. Each method interrogates a different aspect of the molecule's constitution, and together they provide a complete picture. Our strategy follows a logical progression from coarse to fine detail.

Caption: Overall workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For a molecule containing bromine, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear and immediate validation point.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C6H2BrIN2.

| Parameter | Predicted Value | Rationale |

| Monoisotopic Mass | 307.8449 u | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). This is the value HRMS will confirm. |

| [M]⁺ Isotopic Peak | m/z 307.8449 | Corresponds to the C₆H₂⁷⁹BrIN₂⁺ ion. |

| [M+2]⁺ Isotopic Peak | m/z 309.8428 | Corresponds to the C₆H₂⁸¹BrIN₂⁺ ion. |

| Intensity Ratio (M:M+2) | ~1:1 | The near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes creates a characteristic doublet. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL solution.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass analyzer to scan a range of m/z 100-500.

-

Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

-

-

Data Analysis:

-

Identify the molecular ion cluster near m/z 308 and 310.

-

Confirm that the measured accurate mass of the monoisotopic peak matches the theoretical value for C₆H₂BrIN₂⁺ within a narrow tolerance (typically < 5 ppm).

-

Verify that the isotopic distribution pattern matches the theoretical pattern for a molecule containing one bromine atom.

-

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: With the molecular formula confirmed, the next step is to identify the key functional groups. Infrared (IR) spectroscopy is a rapid and effective method for this purpose.[1] The technique probes the vibrational frequencies of covalent bonds, with specific bonds absorbing IR radiation at characteristic wavenumbers.[2] For this compound, we expect to see clear evidence of the nitrile group (C≡N) and the aromatic pyridine ring.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2240 - 2220 | Strong, Sharp | C≡N stretching of the nitrile group.[1] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching from the pyridine ring.[2] |

| 1600 - 1550 | Medium | C=C and C=N ring stretching vibrations of the pyridine core. |

| 900 - 675 | Strong | C-H out-of-plane bending, characteristic of the substitution pattern. |

| ~1050 | Medium | C-Br stretching. |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric interference (H₂O, CO₂).

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Process the data to obtain a spectrum of % Transmittance vs. Wavenumber (cm⁻¹).

-

Identify the strong, sharp absorption band around 2230 cm⁻¹, confirming the presence of the nitrile functional group.

-

Correlate other bands with the expected vibrations of the substituted pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[3] By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and confirm the substituent positions. For this compound, the key is to confirm the presence of two isolated aromatic protons and six unique carbon environments, and to assign them correctly.

Sources

Spectroscopic Data for 6-Bromo-4-iodonicotinonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heteroaromatic compound 6-Bromo-4-iodonicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize this compound as a key intermediate. The guide details experimental and predicted spectroscopic data, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a thorough analysis of the spectral features, the underlying principles guiding the experimental setup, and detailed protocols for data acquisition. The aim is to provide a robust reference for the characterization and quality control of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms (bromine and iodine) at strategic positions, makes it a versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-I bonds allows for selective cross-coupling reactions, enabling the introduction of various substituents onto the pyridine core. This targeted modification is crucial in the development of novel therapeutic agents and functional materials.

Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this compound used in these applications. This guide provides an in-depth analysis of its spectroscopic signature.

Molecular Structure and Key Features

The structural attributes of this compound dictate its spectroscopic properties. The pyridine ring is an electron-deficient aromatic system, and the substituents further modulate its electronic environment.

}

Figure 1: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Experimental Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.82 | s |

| H-5 | 8.45 | s |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

The downfield chemical shifts of both protons are indicative of their attachment to an electron-deficient aromatic ring. The proton at the 2-position (H-2) is adjacent to the electron-withdrawing nitrogen atom, resulting in a more pronounced downfield shift compared to the proton at the 5-position (H-5). The singlet multiplicity for both signals is due to the absence of adjacent protons, as the neighboring positions are substituted.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

}

Figure 2: Workflow for ¹H NMR SpectroscopyCausality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and its deuterium signal provides a stable lock for the spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp singlet at a high-field position (0 ppm) that rarely overlaps with analyte signals.

-

Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals. Inhomogeneities in the field lead to broad and distorted peaks, compromising the quality of the data.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Predicted Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-3 | ~125 |

| C-4 | ~98 |

| C-5 | ~145 |

| C-6 | ~138 |

| CN | ~115 |

Note: These are predicted chemical shifts based on empirical calculations and data from similar substituted pyridines.[1][2]

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic ring.

-

C-2, C-6, and C-4: The carbons directly attached to the electronegative nitrogen (C-2, C-6) and halogens (C-4, C-6) are expected to be deshielded and appear at lower field. The carbon bearing the iodine (C-4) is predicted to be at a relatively higher field due to the "heavy atom effect".

-

C-3 and C-5: These carbons are less affected by the substituents and are expected to resonate at intermediate chemical shifts.

-

Nitrile Carbon (CN): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2230 | C≡N stretch | Strong, Sharp |

| ~1550-1450 | C=C and C=N ring stretching | Medium |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| Below 1000 | C-Br and C-I stretching | Medium to Strong |

Interpretation:

-

Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2230 cm⁻¹, which is indicative of the nitrile functional group.[3]

-

Aromatic Ring Vibrations: The absorptions in the 1550-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Carbon-Halogen Stretches: The vibrations corresponding to the C-Br and C-I bonds are expected to appear in the fingerprint region (below 1000 cm⁻¹). Specifically, C-Br stretches are typically found in the 680-515 cm⁻¹ range, while C-I stretches appear at even lower wavenumbers (around 500 cm⁻¹).

Experimental Protocol: KBr Pellet Method

}

Figure 3: Workflow for IR Spectroscopy (KBr Pellet Method)Causality in Experimental Choices:

-

KBr Pellet: For solid samples, the KBr pellet method is often preferred as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This technique provides high-quality spectra with minimal interference.

-

Grinding: The sample must be finely ground and intimately mixed with the KBr to minimize scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Interpretation |

| 308/310 | Molecular ion peak [M]⁺• (isotopes of Br) |

| 181/183 | [M - I]⁺ |

| 127 | [I]⁺ |

| 79/81 | [Br]⁺ |

Interpretation:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet with a mass difference of 2 Da and nearly equal intensities.[4] The molecular weight of this compound is approximately 308.8 g/mol .

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical.

-

Loss of Iodine: The C-I bond is weaker than the C-Br bond, so a significant fragment corresponding to the loss of an iodine radical ([M - I]⁺) is expected. This would also appear as a doublet due to the bromine isotope.

-

Halogen Ions: Peaks corresponding to the bromine and iodine ions themselves are also likely to be observed.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

}

Figure 4: Workflow for Electron Ionization Mass SpectrometryCausality in Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts a significant amount of energy to the molecule, leading to extensive fragmentation. This fragmentation pattern can serve as a molecular "fingerprint" and is highly reproducible, making it suitable for library matching and structural elucidation.

-

High Energy (70 eV): The use of 70 eV electrons is a standard condition in EI-MS. This energy is sufficient to ionize and fragment most organic molecules, and it ensures that the resulting mass spectra are consistent across different instruments, allowing for the creation of and comparison to spectral libraries.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for unambiguous identification and assessment of purity. The detailed experimental protocols and the rationale behind the chosen methodologies offer valuable insights for researchers working with this important synthetic intermediate. While some of the data presented is predictive, it is based on well-established spectroscopic principles and data from closely related structures, providing a reliable foundation for the interpretation of experimentally obtained spectra.

References

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-15.

- NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

Sources

6-Bromo-4-iodonicotinonitrile solubility parameters

An In-depth Technical Guide to the Solubility Parameters of 6-Bromo-4-iodonicotinonitrile

Abstract

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for effective process development, from synthesis and purification to formulation.[1] This technical guide provides a comprehensive framework for determining the solubility parameters of this compound. Recognizing the absence of publicly available experimental data for this specific compound, this document serves as both a theoretical primer and a practical "how-to" manual for researchers. It outlines methodologies for in silico estimation via group contribution methods and provides a detailed protocol for the experimental determination of Hansen Solubility Parameters (HSPs), the gold standard in solubility characterization. The ultimate goal is to empower researchers and drug development professionals to make informed decisions regarding solvent selection, thereby accelerating the research and development lifecycle.

The Crucial Role of Solubility Parameters in Modern Research

The principle that "like dissolves like" is a cornerstone of chemistry, but in the nuanced world of drug development and materials science, a more quantitative approach is essential. Solubility parameters provide a numerical framework to predict and understand the interactions between a solute and a solvent.[2] They are derived from a substance's cohesive energy density, which is the energy required to overcome all the intermolecular forces in a liquid.[3]

From Hildebrand to Hansen: A More Refined Model

The concept was first quantified by Joel H. Hildebrand, who defined the total solubility parameter (δt) as the square root of the cohesive energy density.[2] While groundbreaking, the single-value Hildebrand parameter is most effective for non-polar systems where only van der Waals forces (dispersion forces) are significant.[2]

For the complex molecules often encountered in pharmaceutical research, which possess polar and hydrogen-bonding functionalities, the Hildebrand approach falls short. This limitation was addressed by Charles M. Hansen, who sub-divided the total cohesive energy into three components:[4]

-

Dispersion forces (δd): Arising from induced dipoles, these are present in all molecules.

-

Polar forces (δp): Stemming from permanent dipoles.

-

Hydrogen bonding forces (δh): A specific type of dipolar interaction involving hydrogen atoms bonded to highly electronegative atoms like nitrogen and oxygen.

These three Hansen Solubility Parameters (HSPs) are typically expressed in units of MPa0.5 and are treated as coordinates in a three-dimensional "solubility space."[4] The fundamental principle is that substances with similar HSP coordinates will be highly miscible.

In Silico Estimation: A First Look at this compound's Solubility

In the absence of experimental data, computational methods offer a valuable starting point for estimating a molecule's solubility parameters. Group contribution methods (GCMs) are particularly useful, as they calculate properties based on the summation of contributions from the molecule's constituent functional groups.[5] Several GCMs exist, including those developed by van Krevelen, Hoy, and Fedors.[6]

Molecular Structure of this compound

To apply any GCM, we must first define the molecule's structure. Based on its IUPAC name, this compound consists of a pyridine ring with a nitrile group at the 3-position, an iodine atom at the 4-position, and a bromine atom at the 6-position.

Chemical Structure:

Caption: 2D Structure of this compound.

Predictive Calculation using the Van Krevelen and Hoftyzer Method

The Hoftyzer-van Krevelen method is a well-established GCM for estimating the HSPs of polymers and organic molecules.[7] The calculation involves summing the contributions of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components, and dividing by the molar volume (V), which is also determined by group contributions.[8]

The equations are as follows:

-

δd = ΣFdi / V

-

δp = (ΣFpi2)0.5 / V

-

δh = (ΣEhi / V)0.5

To perform this calculation, we first dissect this compound into its constituent groups and source their contribution values from established tables.

| Group | Number | Fd (J0.5cm1.5/mol) | Fp (J0.5cm1.5/mol) | Eh (J/mol) | V (cm³/mol) |

| Pyridine Ring | 1 | 2100 | 1000 | 2500 | 72.5 |

| -Br | 1 | 630 | 320 | 500 | 22.5 |

| -I | 1 | 920 | 200 | 0 | 30.0 |

| -CN | 1 | 550 | 700 | 800 | 20.0 |

| Total | ΣFd = 4200 | ΣFp² = 1.61x10⁶ | ΣEh = 3800 | ΣV = 145.0 |

Note: These are representative values sourced from various GCM tables; slight variations exist in the literature. The pyridine ring is treated as a single entity for this estimation.

Using these values, we can estimate the HSPs:

-

δd = 4200 / 145.0 = 29.0 MPa0.5

-

δp = (1.61x10⁶)0.5 / 145.0 = 8.7 MPa0.5

-

δh = (3800 / 145.0)0.5 = 5.1 MPa0.5

Table 1: Predicted Solubility Parameters for this compound

| Parameter | Predicted Value (MPa0.5) | Description |

| δd (Dispersion) | 29.0 | High, due to the presence of large, polarizable halogen atoms (Iodine and Bromine). |

| δp (Polar) | 8.7 | Moderate, influenced by the nitrile group and the pyridine ring's nitrogen. |

| δh (Hydrogen Bonding) | 5.1 | Low, the molecule is primarily a hydrogen bond acceptor at the nitrogen atoms. |

| δt (Total Hildebrand) | 30.7 | Calculated as (δd² + δp² + δh²)0.5. |

Disclaimer: These values are in silico predictions and should be used as a preliminary guide. Experimental verification is crucial for any critical application.[9] Software packages like HSPiP can provide more refined predictions using various methods.[10][11]

The Gold Standard: Experimental Determination of Hansen Solubility Parameters

While predictions are useful, experimental determination provides the most accurate and reliable HSP values for a new chemical entity. The most common method involves observing the solubility of the solute in a range of solvents with known HSPs.

The process aims to identify a "sphere" in the 3D Hansen space that encloses all the "good" solvents for the solute, while "poor" solvents lie outside this sphere. The center of this sphere represents the HSPs of the solute.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The accuracy of the determined HSPs is confirmed by their ability to successfully predict the solubility in a separate, validation set of solvents or solvent mixtures.

Materials and Equipment:

-

This compound (solute)

-

A set of ~20-30 solvents with diverse and well-documented HSPs (see Table 2 for examples)

-

Small glass vials (e.g., 2 mL) with screw caps

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled environment (e.g., lab bench at 25 °C)

Table 2: Example Solvent Set for HSP Determination

| Solvent | δd (MPa0.5) | δp (MPa0.5) | δh (MPa0.5) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Step-by-Step Methodology:

-

Preparation: Add approximately 10 mg of this compound to each labeled vial.

-

Solvent Addition: Add 1 mL of each respective solvent to the vials. This creates a consistent solute-to-solvent ratio.

-

Equilibration: Securely cap the vials and vortex each for 2 minutes. Allow the vials to sit undisturbed in a temperature-controlled environment for 24 hours to reach equilibrium.[12]

-

Solubility Assessment: Visually inspect each vial. Classify the solvents as "good" (solute is completely dissolved) or "poor" (solute remains undissolved or only partially dissolved). A simple binary score is often sufficient: 1 for good, 0 for poor.

-

Data Analysis: Input the known HSPs of each solvent and their corresponding binary score (1 or 0) into a specialized software program (e.g., HSPiP).[4] The software employs algorithms to find the center (δd, δp, δh) and radius (R₀) of a sphere that best separates the "good" solvents from the "poor" ones.

-

Validation: The software will output the calculated HSPs for this compound. A good fit is indicated when the software successfully places most, if not all, of the good solvents inside the sphere and the poor solvents outside.

Caption: Experimental workflow for HSP determination.

Leveraging Solubility Parameters for Practical Advantage

Once the HSPs of this compound are determined, they become a powerful predictive tool for various applications in research and development.

Rational Solvent Selection

The primary application is in selecting optimal solvents for synthesis, purification, and formulation.[13][14][15] Instead of relying on trial-and-error, researchers can pre-screen potential solvents computationally.

A key metric for this is the Relative Energy Difference (RED) number, calculated as:

RED = Ra / R₀

Where:

-

Ra is the "distance" in Hansen space between the solute and the solvent, calculated by the formula: Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

-

R₀ is the radius of the solute's solubility sphere, determined experimentally.

The interpretation of the RED number is straightforward:

-

RED < 1.0: High affinity, the solvent is likely to dissolve the solute.

-

RED = 1.0: Borderline affinity.

-

RED > 1.0: Low affinity, the solvent is unlikely to dissolve the solute.

This allows for the rapid identification of promising candidates for crystallization, chromatography, and the creation of stable formulations, significantly reducing experimental workload.[16]

Conclusion

While no prior art exists for the solubility parameters of this compound, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their determination. By first using in silico group contribution methods to establish a baseline prediction, and then proceeding with a robust experimental protocol, researchers can confidently characterize this novel compound. The resulting Hansen Solubility Parameters will serve as an invaluable dataset, enabling rational solvent selection, accelerating process development, and ultimately facilitating the journey of this new chemical entity from the laboratory to its final application.

References

- Hansen Solubility Parameters in Practice (HSPiP). [Link]

- Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

- Bagley, E. B., & Scigliano, J. M. (Year). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research.

- Gama, N., Ferreira, A., & Ribeiro, A. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. MDPI. [Link]

- Solvent selection for pharmaceuticals. (2025).

- Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Duc, V., & Gourlain, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

- Just, S., Sievert, F., Thommes, M., & Breitkreutz, J. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

- Hansen Solubility Parameters. (n.d.). [Link]

- Stefanis, E., & Panayiotou, C. (Year). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- MIT OpenCourseWare. (n.d.). Introduction to Group Contribution Methods. [Link]

- thermo.group_contribution.fedors. (n.d.). Read the Docs. [Link]

- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

- Eloquens. (2022). GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. [Link]

- Zhang, H., et al. (Year). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes. [Link]

- World Health Organization. (2018).

- ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen... [Link]

- iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. GC Introduction [web.mit.edu]

- 6. eloquens.com [eloquens.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 11. chemistryforsustainability.org [chemistryforsustainability.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. researchgate.net [researchgate.net]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 15. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of 6-Bromo-4-iodonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of 6-Bromo-4-iodonicotinonitrile, a compound of significant interest in medicinal chemistry and drug development. While specific experimental thermodynamic data for this particular molecule is not extensively documented in publicly available literature, this paper will establish a robust theoretical framework for its characterization. By examining the properties of structurally related compounds and detailing the established analytical methodologies, researchers will gain the necessary insights to predict, measure, and interpret the thermodynamic behavior of this compound. This understanding is critical for optimizing synthesis, purification, formulation, and ensuring the stability and efficacy of potential therapeutic agents derived from this scaffold.

The unique substitution pattern of this compound, featuring a pyridine core with a nitrile group and two different halogen atoms, presents both opportunities and challenges in drug design. The differential reactivity of the bromo and iodo substituents allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules[1]. The thermodynamic properties of this intermediate will directly influence reaction kinetics, solubility, and crystal packing, all of which are pivotal considerations in the drug development pipeline.

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyridine derivative with the following structural details:

| Property | Value | Source |

| Chemical Formula | C₆H₂BrIN₂ | [2] |

| Molecular Weight | 308.90 g/mol | [2] |

| CAS Number | 1061357-87-6 | [2] |

| InChIKey | XRYHZBZDOHCKFJ-UHFFFAOYSA-N | [2] |

The presence of both bromine and iodine atoms, along with the electron-withdrawing nitrile group on the pyridine ring, suggests that this compound is a solid at room temperature with a relatively high melting point and low volatility. The polarity of the molecule, influenced by the nitrogen atom and the cyano group, will affect its solubility in various solvents.

Predicted Thermodynamic Behavior and the Importance of Halogenation

The thermodynamic stability and phase behavior of this compound are dictated by the intermolecular forces, which are significantly influenced by the halogen substituents. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a crucial role in the crystal lattice energy and, consequently, the melting point and enthalpy of fusion. The interplay of these forces will also govern the compound's solubility, a critical parameter for both chemical reactions and bioavailability.

While specific experimental data is not available, we can infer the properties of this compound by examining related compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Nicotinonitrile | 48-52 | 201 |

| 1-Bromo-4-nitrobenzene | 124-127 | 255-256 |

Data sourced from various chemical suppliers and databases.

Based on these comparisons, it is reasonable to predict that this compound will have a melting point significantly higher than nicotinonitrile due to its increased molecular weight and the potential for stronger intermolecular interactions (halogen bonding and dipole-dipole interactions).

Experimental Determination of Thermodynamic Properties

A thorough understanding of the thermodynamic properties of this compound requires empirical measurement. The following are the standard, industry-accepted techniques for such characterization.

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is indispensable for determining key thermodynamic transitions.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis: The resulting thermogram is analyzed to determine:

-

Melting Point (Tₘ): The temperature at which the endothermic melting peak reaches its maximum.

-

Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak, which represents the energy required to transition from the solid to the liquid state.

-

Glass Transition Temperature (T₉): If the compound can exist in an amorphous state, a step change in the baseline of the thermogram indicates the glass transition.

-

Crystallization Temperature (T꜀): An exothermic peak observed upon cooling from the melt indicates the temperature at which the material crystallizes.

-

Causality Behind Experimental Choices: The choice of a linear heating rate allows for the clear separation of thermal events. The second heating scan is crucial for identifying polymorphs and assessing the amorphous content of the sample.

Diagram of the DSC Experimental Workflow:

Caption: A schematic of the TGA workflow.

The Role of Thermodynamic Properties in Drug Development

A comprehensive understanding of the thermodynamic properties of this compound is not merely an academic exercise; it has profound practical implications in the drug development process:

-

Solid-State Chemistry and Polymorphism: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and bioavailability. DSC is a primary tool for identifying and characterizing different polymorphs, which may exhibit distinct melting points and enthalpies of fusion.

-

Formulation Development: Knowledge of the melting point and thermal stability is crucial for designing robust formulations. For instance, in hot-melt extrusion processes, the processing temperature must be carefully controlled to avoid thermal degradation of the API.

-

Chemical Process Development and Safety: The thermal stability data obtained from TGA is essential for defining safe operating temperatures for synthesis, purification, and drying processes. It helps in preventing runaway reactions and ensuring the integrity of the final product.

-

Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. A broad melting range or a depressed melting point often suggests the presence of impurities. DSC can be used to quantify the purity of a substance using the van't Hoff equation.

-

Computational Modeling and Drug Design: Experimental thermodynamic data can be used to validate and refine computational models that predict the binding affinity of drug candidates to their biological targets. [3][4][5][6][7]

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of the thermodynamic properties of this compound. [3][4][5][6][7]Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to calculate properties like the enthalpy of formation and heat capacity. While these methods are computationally intensive, they can offer crucial insights in the early stages of drug discovery.

Conclusion

This compound is a promising building block in medicinal chemistry. A thorough characterization of its thermodynamic properties is paramount for its effective utilization in drug discovery and development. This guide has outlined the theoretical considerations and standard experimental methodologies for determining these critical parameters. By employing techniques such as DSC and TGA, researchers can obtain the necessary data to guide synthesis, optimize formulations, and ensure the quality and stability of novel therapeutic agents derived from this versatile scaffold. The principles and protocols detailed herein provide a comprehensive roadmap for the thermodynamic investigation of this compound and other novel chemical entities.

References

- Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. (n.d.). DuEPublico.

- This compound. (n.d.). AbacipharmTech.

- Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. (2011, October 20). Semantic Scholar.

- Prediction of thermodynamic properties of organic mixtures: Combining molecular simulations with classical thermodynamics. (n.d.). ResearchGate.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).

- Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. (2021, September 13). National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 6-Bromo-4-iodonicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodonicotinonitrile, a halogenated pyridine derivative, has emerged as a significant building block in modern synthetic chemistry, particularly in the realm of pharmaceutical research and development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and key applications. The document emphasizes the causality behind experimental choices in its synthesis and offers insights into its role as a versatile intermediate for the creation of complex molecular architectures.

Introduction: The Emergence of a Versatile Heterocyclic Intermediate

Halogenated pyridines are a cornerstone of medicinal chemistry, offering a scaffold that is both biologically relevant and synthetically adaptable. The precise placement of different halogen atoms on the pyridine ring allows for selective functionalization through a variety of cross-coupling reactions. This compound (CAS No. 1061357-87-6) is a prime example of such a tailored building block. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a nitrile group, provides orthogonal reactivity, enabling chemists to introduce different substituents in a controlled, stepwise manner. This guide will delve into the origins and preparation of this important synthetic intermediate.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence as a valuable tool in the synthetic chemist's arsenal. Its appearance in the chemical literature and commercial catalogs is relatively recent, coinciding with the increasing demand for complex, highly functionalized heterocyclic compounds in drug discovery programs.

While a definitive "first synthesis" paper is not readily identifiable in early chemical literature, the methodologies for its preparation are rooted in well-established principles of pyridine chemistry. The logical synthetic precursor to this compound is 4-amino-6-bromonicotinonitrile . The conversion of this amino-substituted precursor to the target iodo-compound can be efficiently achieved through the Sandmeyer reaction , a classic and reliable method for the transformation of aryl amines into aryl halides via a diazonium salt intermediate.[1]

The development and commercialization of this compound can be seen as a response to the needs of process chemists and medicinal chemists seeking versatile intermediates to accelerate the synthesis of new chemical entities. Its availability from various chemical suppliers indicates its utility and acceptance within the scientific community as a reliable building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1061357-87-6 |

| Molecular Formula | C₆H₂BrIN₂ |

| Molecular Weight | 308.90 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, requires experimental determination |

| Solubility | Soluble in many common organic solvents (e.g., DMSO, DMF, Dichloromethane) |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, typical spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the pyridine ring, including the carbon of the nitrile group. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and iodine. |

A commercially available ¹H NMR spectrum confirms the presence of two aromatic protons.[1]

Synthesis of this compound: A Step-by-Step Technical Protocol

The most logical and widely applicable synthetic route to this compound proceeds through the diazotization of 4-amino-6-bromonicotinonitrile, followed by an in-situ Sandmeyer reaction with an iodide source. This multi-step process is detailed below.

Synthesis of the Precursor: 4-Amino-6-bromonicotinonitrile

The synthesis of the key amino precursor is a critical first stage. While multiple routes to substituted aminonicotinonitriles exist, a common approach involves the cyclization of a suitable acyclic precursor.

The Core Transformation: Diazotization and Sandmeyer Iodination

This two-step, one-pot procedure is the cornerstone of the synthesis. The causality behind the experimental choices is crucial for a successful and safe reaction.

Experimental Protocol: Synthesis of this compound from 4-Amino-6-bromonicotinonitrile

Step 1: Diazotization

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend 4-amino-6-bromonicotinonitrile in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The rate of addition must be carefully controlled to maintain the temperature below 5 °C. An excess of nitrous acid should be avoided to prevent side reactions. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

Step 2: Sandmeyer Iodination

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The iodide ion acts as the nucleophile, displacing the diazonium group. The evolution of nitrogen gas is a clear indicator that the reaction is proceeding.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.

-

The crude this compound will precipitate out of the aqueous solution.

Step 3: Work-up and Purification

-

Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

To remove any unreacted starting material or by-products, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position, leaving the 6-position available for subsequent transformations.

Diagram of Orthogonal Reactivity

Caption: Orthogonal reactivity of this compound.

This predictable reactivity makes it an invaluable intermediate in the synthesis of a wide range of biologically active molecules. For instance, it can be used to construct complex substituted pyridines that are scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.

Conclusion

This compound stands as a testament to the importance of tailored building blocks in modern organic synthesis. While its discovery was not a singular event, its utility has been firmly established in the scientific community. The synthetic route, primarily relying on the robust Sandmeyer reaction, is both logical and scalable. The compound's key feature, its orthogonal reactivity, provides chemists with a powerful tool for the efficient and controlled construction of complex molecular architectures, particularly in the pursuit of novel therapeutics. As drug discovery continues to demand ever more sophisticated molecules, the importance of versatile intermediates like this compound is only set to grow.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

Sources

6-Bromo-4-iodonicotinonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Advantage of a Dihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. The strategic introduction of multiple, distinct halogen atoms onto this ring system unlocks a powerful platform for controlled, sequential chemical modifications. 6-Bromo-4-iodonicotinonitrile (CAS No: 1061357-87-6) epitomizes this principle, offering a unique combination of a nitrile group and two different halogens—bromine and iodine—at key positions.[1] This arrangement provides medicinal chemists and materials scientists with a versatile building block for constructing complex molecular architectures with a high degree of precision.

The core utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and more susceptible to oxidative addition to palladium(0) catalysts, which are commonly employed in cross-coupling reactions.[2] This disparity in reactivity allows for selective functionalization at the 4-position while leaving the more robust C-Br bond at the 6-position intact for subsequent transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₆H₂BrIN₂ |

| Molecular Weight | 308.90 g/mol |

| CAS Number | 1061357-87-6 |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed through a combination of spectroscopic techniques.[3]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the nicotinonitrile core. The carbons attached to the bromine and iodine atoms will exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

-